tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers
Description
The compound tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate is a bicyclic heterocycle featuring a fused cyclopentane-pyrrolidine ring system. Key structural attributes include:
- Boc (tert-butyloxycarbonyl) protecting group: Enhances solubility in organic solvents and stabilizes the amine during synthetic processes .
- Methylamino substituent: Introduces nucleophilic and hydrogen-bonding capabilities, distinguishing it from related oxo or halogenated analogs.
- Diastereomeric mixture: Arises from stereochemical complexity at the 4-position, leading to distinct physical and chemical properties that complicate purification and characterization .
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for constrained peptidomimetics or kinase inhibitors.
Properties
CAS No. |
1784081-02-2 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 4-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-6-11(14-4)10(9)8-15/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
AAABEKIIHAUONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves several steps, typically starting with the formation of the pyrrole ring. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . The resulting N-substituted pyrroles can then be further modified to introduce the tert-butyl and methylamino groups.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or iron (III) chloride. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrroles and amines.
Scientific Research Applications
tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure and functional groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for treating diseases, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target but often include interactions with amino acid residues or metal ions within the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The cyclopenta[c]pyrrole scaffold is shared with several compounds, but substituent variations significantly alter reactivity and applications. Key examples include:
Key Differences:
- Substituent Effects: The methylamino group in the target compound increases basicity and hydrogen-bond donor capacity compared to oxo analogs, which act primarily as hydrogen-bond acceptors .
- Ring Size/Strain : Larger or spirocyclic systems (e.g., CAS 1363382-39-1) exhibit distinct conformational constraints, affecting binding affinity in drug design .
Functional Group Analogues
tert-Butyl 4-Bromo-2-methylpyrrolidine-1-carboxylate (CAS 1865282-57-0)
- Structure : Pyrrolidine ring with bromo and methyl substituents.
- Key Differences: Reactivity: Bromo group enables cross-coupling reactions (e.g., Suzuki), unlike the methylamino group, which is more suited for alkylation or acylation . Diastereomer Complexity: Both compounds exist as diastereomeric mixtures, but bromo derivatives are typically more lipophilic .
Boc-Protected Azabicyclohexanes (e.g., CAS 204991-14-0)
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen-Bonding Patterns: Methylamino derivatives form stronger intermolecular hydrogen bonds (N–H···O/N) compared to oxo analogs, influencing crystal packing and solubility .
- SHELX Refinement : Structural characterization of diastereomers often relies on SHELXL for high-resolution crystallography, though purification remains challenging .
Biological Activity
tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate
- Molecular Formula : C13H23N1O2
- Molecular Weight : 239.33 g/mol
The biological activity of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, potentially influencing cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For example, in vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate may have anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Caspase activation |
| HeLa (cervical cancer) | 20.5 | Cell cycle arrest |
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to reduce amyloid beta aggregation and protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
-
In Vitro Studies on Neuroprotection
- A study assessed the protective effects of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate on astrocytes exposed to amyloid beta (Aβ) peptides. Results indicated a decrease in TNF-α levels and reduced oxidative stress markers, suggesting a protective role against neuroinflammation .
-
Antimicrobial Efficacy
- Another study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
